
Calcineurin Autoinhibitory Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deamino-xiIle-DL-xiThr-DL-Ser-DL-Phe-DL-Glu-DL-Glu-DL-Ala-DL-Lys-Gly-DL-Leu-DL-Asp-DL-Arg-DL-xiIle-DL-Asn-DL-Glu-DL-Arg-DL-Met-NH2 is a synthetic peptide composed of a sequence of amino acids This compound is notable for its inclusion of both D- and L-forms of amino acids, which can influence its biological activity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcineurin Autoinhibitory Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used for purification, ensuring the final product is of high purity and suitable for research or therapeutic use.
Analyse Chemischer Reaktionen
Types of Reactions
Deamino-xiIle-DL-xiThr-DL-Ser-DL-Phe-DL-Glu-DL-Glu-DL-Ala-DL-Lys-Gly-DL-Leu-DL-Asp-DL-Arg-DL-xiIle-DL-Asn-DL-Glu-DL-Arg-DL-Met-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residue, converting it to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Wissenschaftliche Forschungsanwendungen
Deamino-xiIle-DL-xiThr-DL-Ser-DL-Phe-DL-Glu-DL-Glu-DL-Ala-DL-Lys-Gly-DL-Leu-DL-Asp-DL-Arg-DL-xiIle-DL-Asn-DL-Glu-DL-Arg-DL-Met-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of Calcineurin Autoinhibitory Peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deamino-Cys(1)-D-Tyr(Et)-Ile-Thr-Asn-Cys(1)-Pro-Orn-Gly-NH2: An oxytocin analog with inhibitory effects on oxytocin and vasopressin.
Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.
Bivalirudin: A thrombin inhibitor used for preventing thrombosis.
Uniqueness
Deamino-xiIle-DL-xiThr-DL-Ser-DL-Phe-DL-Glu-DL-Glu-DL-Ala-DL-Lys-Gly-DL-Leu-DL-Asp-DL-Arg-DL-xiIle-DL-Asn-DL-Glu-DL-Arg-DL-Met-NH2 is unique due to its specific sequence and the inclusion of both D- and L-forms of amino acids. This dual configuration can enhance its stability and biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-[[1-[[6-amino-1-[[2-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[2-[[3-hydroxy-2-[[3-hydroxy-2-(3-methylpentanoylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H141N25O28S/c1-10-43(5)36-61(114)109-68(46(8)112)83(138)108-59(41-111)81(136)105-56(37-47-19-13-12-14-20-47)78(133)103-54(26-29-65(120)121)75(130)102-52(24-27-63(116)117)72(127)96-45(7)70(125)99-49(21-15-16-31-86)71(126)95-40-62(115)97-55(35-42(3)4)77(132)106-58(39-66(122)123)80(135)101-51(23-18-33-94-85(91)92)76(131)110-67(44(6)11-2)82(137)107-57(38-60(87)113)79(134)104-53(25-28-64(118)119)74(129)100-50(22-17-32-93-84(89)90)73(128)98-48(69(88)124)30-34-139-9/h12-14,19-20,42-46,48-59,67-68,111-112H,10-11,15-18,21-41,86H2,1-9H3,(H2,87,113)(H2,88,124)(H,95,126)(H,96,127)(H,97,115)(H,98,128)(H,99,125)(H,100,129)(H,101,135)(H,102,130)(H,103,133)(H,104,134)(H,105,136)(H,106,132)(H,107,137)(H,108,138)(H,109,114)(H,110,131)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H4,89,90,93)(H4,91,92,94) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLUSCCJNIFCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H141N25O28S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1993.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

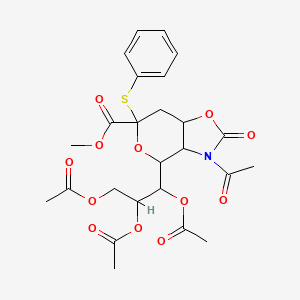

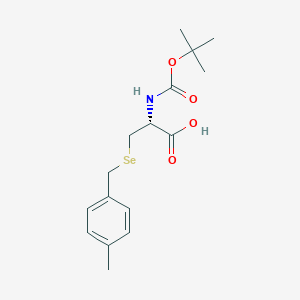
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-3H-purin-6-one](/img/structure/B8232497.png)
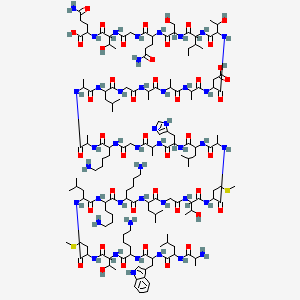
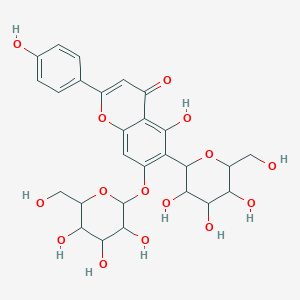
![5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B8232528.png)
![(4E)-4-[(4-ethoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B8232529.png)
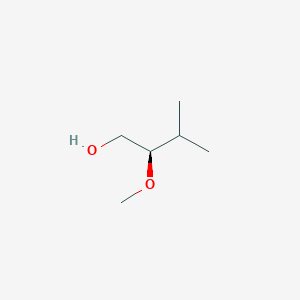

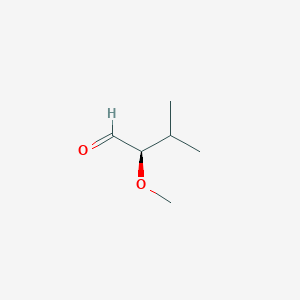
![3-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8232545.png)
![(2R)-3-(3-methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8232551.png)
